Xylomatenin

Description

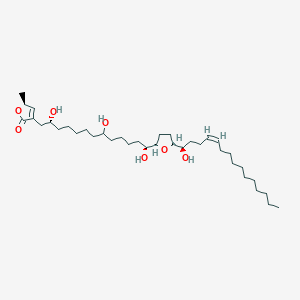

Xylomatenin is a mono-tetrahydrofuran (THF) Annonaceous acetogenin, a class of bioactive polyketides primarily isolated from plants of the Annonaceae family, such as Annona muricata and Xylopia aromatica. Structurally, it features a 35-carbon aliphatic chain with a single THF ring and a terminal γ-lactone moiety . A defining characteristic of this compound is the presence of a double bond between C23 and C24, confirmed via tandem mass spectrometry (MS/MS) experiments with lithium and copper adducts .

This compound exhibits potent cytotoxic activity against human solid tumor cell lines, surpassing the efficacy of the chemotherapeutic agent adriamycin in vitro . Its bioactivity is attributed to its ability to inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase), a mechanism common to acetogenins, which disrupts ATP production and induces apoptosis in cancer cells .

Properties

Molecular Formula |

C37H66O7 |

|---|---|

Molecular Weight |

622.9 g/mol |

IUPAC Name |

(2S)-2-methyl-4-[(2R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(Z,1R)-1-hydroxypentadec-4-enyl]oxolan-2-yl]tridecyl]-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-23-33(40)35-25-26-36(44-35)34(41)24-19-18-21-31(38)20-15-14-16-22-32(39)28-30-27-29(2)43-37(30)42/h12-13,27,29,31-36,38-41H,3-11,14-26,28H2,1-2H3/b13-12-/t29-,31?,32+,33+,34+,35+,36+/m0/s1 |

InChI Key |

RTCBNGGFSNXOIY-WLAZQFJTSA-N |

Isomeric SMILES |

CCCCCCCCCC/C=C\CC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCC(CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCC=CCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Synonyms |

xylomatenin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The cytotoxic potency and structural complexity of acetogenins vary significantly based on their THF ring configuration, hydroxylation patterns, and double-bond positions. Below is a comparative analysis of Xylomatenin and structurally or functionally related compounds:

Structural Comparison

Bioactivity Comparison

*IC50 values are approximate and cell-line-dependent.

Key Differences and Implications

THF Ring Configuration: Mono-THF acetogenins (e.g., this compound, Xylomaticin) exhibit moderate cytotoxicity, while bis-THF derivatives (e.g., Annocatacin A, Bullatacin) show enhanced activity due to stronger membrane binding . Adjacent bis-THF rings (Bullatacin) improve pharmacokinetics compared to non-adjacent configurations (Annocatacin A) .

Hydroxylation and Double Bonds :

- The 4-OH group in this compound and Xylomaticin is critical for hydrogen bonding with complex I, whereas 2-OH in Cis-solamin reduces potency .

- Double bonds at C23-C24 (this compound) vs. C21-C22 (Bullatacin) influence lipid bilayer penetration and target specificity .

Source-Dependent Variability: this compound from Xylopia aromatica has higher purity and yield compared to Annona-derived analogs, impacting scalability for pharmacological studies .

Research Findings and Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.